
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a chemical entity that appears to be related to a class of compounds that involve piperidine and imidazole rings. These compounds are of interest due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insight into the synthesis, structure, and properties of similar molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can be catalyzed by various reagents. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This suggests that the synthesis of the compound may also involve a multi-step process with a catalyst to facilitate the reaction.
Molecular Structure Analysis
The molecular structure of compounds containing imidazole and piperidine rings is characterized by spectral studies, including IR, 1H and 13C NMR, and mass spectrometry . These techniques allow for the identification of functional groups, the confirmation of molecular frameworks, and the determination of the compound's purity and identity.
Chemical Reactions Analysis
The electrochemical synthesis of arylthiobenzazoles provides insight into the types of chemical reactions that similar compounds may undergo. The electrochemical oxidation in the presence of nucleophiles indicates that p-quinone imine intermediates can participate in Michael addition reactions . This information is relevant to understanding the reactivity of the compound , as it may also form intermediates that can undergo similar addition reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone are not provided, the properties of related compounds can be inferred. The antimicrobial screening of the synthesized piperazine derivatives suggests that these compounds have the potential to exhibit biological activity . This implies that the compound may also possess similar properties, which could be explored through in vitro studies.
Applications De Recherche Scientifique
Disposition and Metabolism in Human Subjects
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone, as a chemical entity, may not have direct studies available under its exact name in the provided search results. However, related compounds and their applications in scientific research, particularly focusing on metabolism and disposition in humans, can offer insights. For example, the study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the process of metabolic profiling and characterization in humans. This involves the use of high-performance liquid chromatography-mass spectrometry and NMR spectroscopy, showcasing the compound's elimination mainly via feces and identifying principal circulating components in plasma. Such methodologies could be relevant for studying 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone and related compounds within scientific research contexts, especially in drug development and pharmacokinetics studies (Renzulli et al., 2011).
Pharmacological Implications in Neurological Conditions
Research on neurological conditions, such as Parkinsonism, induced by drug synthesis byproducts (e.g., MPTP found in meperidine-analog synthesis), underscores the importance of chemical synthesis processes and their unintended consequences. This highlights the significance of understanding the chemical properties and reactions involved in synthesizing compounds like 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone, which could have implications in neurological research and therapy (Langston et al., 1983).
Therapeutic Potential in Cancer Treatment
The application of temozolomide, an imidazole tetrazinone derivative, in treating progressive low-grade glioma highlights the therapeutic potential of imidazole compounds in cancer treatment. This suggests areas of exploration for compounds with imidazolyl groups, like 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone, in developing treatments for various cancers, leveraging their mechanism of inhibiting DNA replication (Quinn et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c20-16(12-21-15-3-1-2-4-15)19-8-5-14(6-9-19)11-18-10-7-17-13-18/h7,10,13-15H,1-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEJXQDZHMYSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

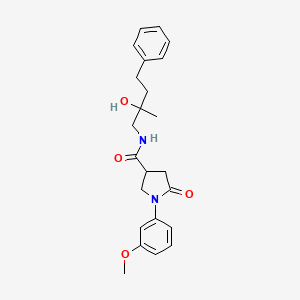
![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)
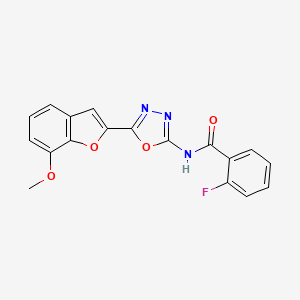
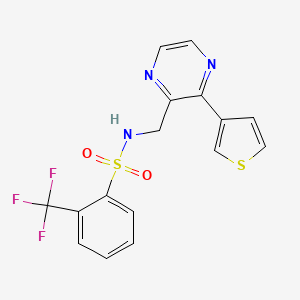
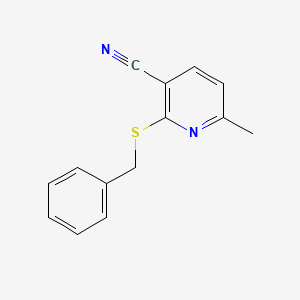
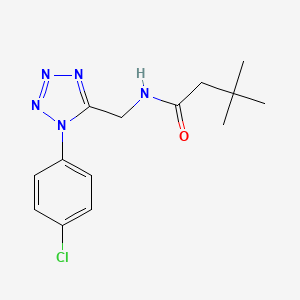

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)

![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)
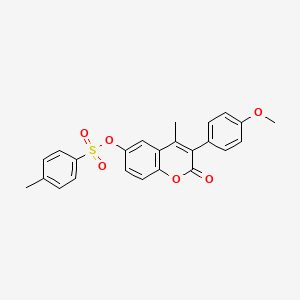
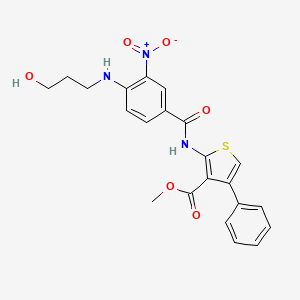
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2517870.png)